![molecular formula C16H24N4O3 B2746430 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone CAS No. 2379993-59-4](/img/structure/B2746430.png)
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone, also known as MPOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOM is a small molecule that belongs to the class of piperidine derivatives and has a molecular formula of C20H29N5O3.
作用机制
The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. In addition, this compound has been found to increase the expression of the anti-inflammatory cytokine IL-10. This compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses such as hepatitis C and Zika.
实验室实验的优点和局限性
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is relatively stable. This compound has been shown to have low toxicity and is well-tolerated in animals. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine the optimal dosage and treatment regimen for this compound.
未来方向
There are several future directions for the study of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone. One area of research is the development of this compound-based therapies for the treatment of cancer and viral infections. This compound could also be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The mechanism of action of this compound could be further elucidated to identify additional targets for therapeutic intervention. The development of more potent and selective this compound analogs could also be explored. Finally, the safety and efficacy of this compound could be studied in clinical trials to determine its potential as a therapeutic agent.
合成方法
The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves the reaction of 3-(piperidin-1-yl)morpholine-4-carbaldehyde with 5-methylpyrimidine-2-ylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-13-9-17-15(18-10-13)23-12-14-3-2-4-20(11-14)16(21)19-5-7-22-8-6-19/h9-10,14H,2-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMXTZMRVVBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

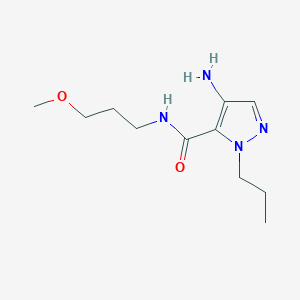
![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)
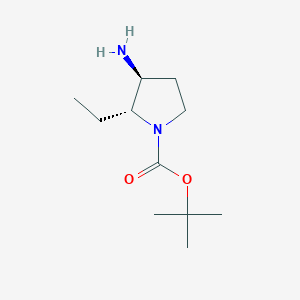
![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)
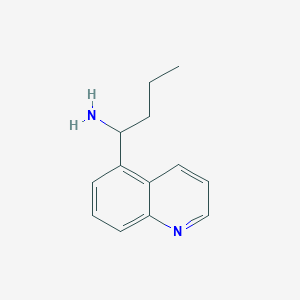
![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
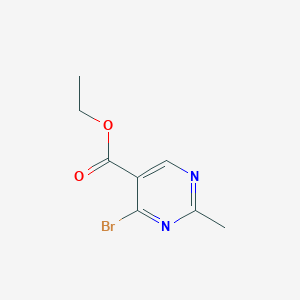
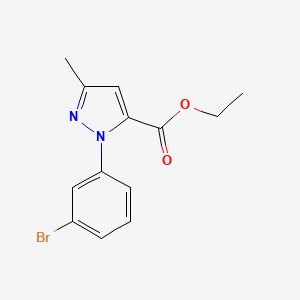
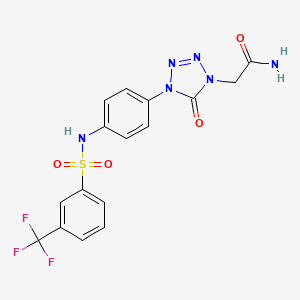
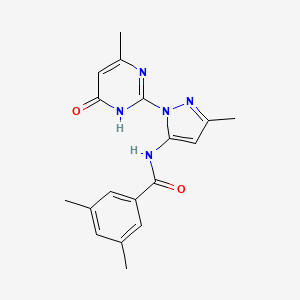

![4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2746366.png)
![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)